![molecular formula C17H11ClFNO3 B5777863 N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5777863.png)
N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide, also known as CFTR-Inhibitor-172, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This molecule is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR), a protein that plays a crucial role in the regulation of ion transport across cell membranes. In
科学研究应用
N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis and other diseases that involve CFTR dysfunction. This molecule has been shown to inhibit CFTR activity by binding to the protein and blocking ion transport across cell membranes. This inhibition can be used to correct the abnormal ion transport that occurs in cystic fibrosis patients, leading to improved lung function and other clinical benefits.
作用机制
The mechanism of action of N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide involves its binding to the CFTR protein, which is located on the surface of epithelial cells. This binding blocks the ion transport across cell membranes, leading to a reduction in the abnormal ion transport that occurs in cystic fibrosis patients. This inhibition of CFTR activity is reversible, making this compound a potential therapeutic agent for the treatment of cystic fibrosis.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects on CFTR function. This molecule has been shown to inhibit CFTR activity in a dose-dependent manner, leading to a reduction in ion transport across cell membranes. This inhibition has been shown to be reversible, allowing for the restoration of normal ion transport when the molecule is removed. In addition, this compound has been shown to have minimal effects on other ion channels, making it a selective inhibitor of CFTR.
实验室实验的优点和局限性
N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide has several advantages for lab experiments. This molecule is highly potent and selective, allowing for the specific inhibition of CFTR activity. In addition, the reversible nature of its inhibition allows for the restoration of normal ion transport, making it a useful tool for studying CFTR function. However, there are also limitations to the use of this compound in lab experiments. This molecule can be difficult to synthesize and purify, and its potency can make it challenging to achieve the desired level of inhibition without causing toxicity.
未来方向
There are several future directions for the study of N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide. One direction is the development of more potent and selective inhibitors of CFTR that can be used for therapeutic purposes. Another direction is the investigation of the mechanisms underlying the reversible nature of CFTR inhibition by this compound. Additionally, the use of this molecule in combination with other therapeutic agents could be explored for the treatment of cystic fibrosis and other diseases that involve CFTR dysfunction. Finally, the potential toxicity of this compound should be further investigated to ensure its safety for therapeutic use.
Conclusion
This compound is a potent and selective inhibitor of CFTR that has been extensively studied for its potential therapeutic applications. This molecule has been shown to have significant biochemical and physiological effects on CFTR function, making it a useful tool for studying CFTR activity. However, the challenges associated with its synthesis and potency highlight the need for further research to optimize its use in therapeutic applications. Overall, the study of this compound has the potential to lead to significant advances in the treatment of cystic fibrosis and other diseases that involve CFTR dysfunction.
合成方法
The synthesis of N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide involves a multi-step process that includes the reaction of 2-amino-5-chlorobenzophenone with 4-fluorobenzoyl chloride, followed by cyclization with acetic anhydride. The final product is obtained through purification and recrystallization. This method has been optimized to produce high yields of pure this compound, which is essential for its use in scientific research.
属性
IUPAC Name |
N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO3/c1-9(21)20-15-13-8-11(18)4-7-14(13)23-17(15)16(22)10-2-5-12(19)6-3-10/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYBUVXNGKPRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

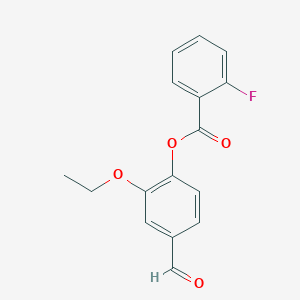
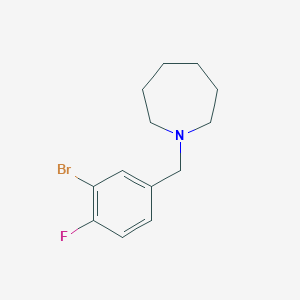
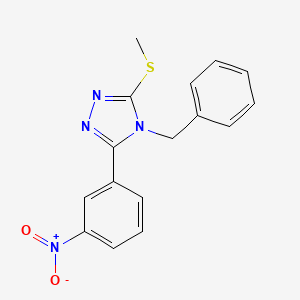

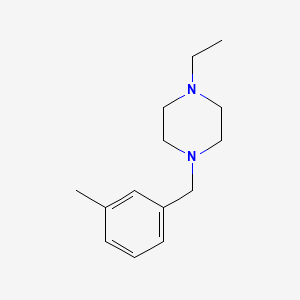

![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)

![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
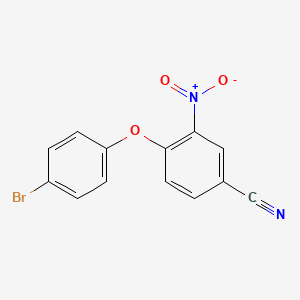
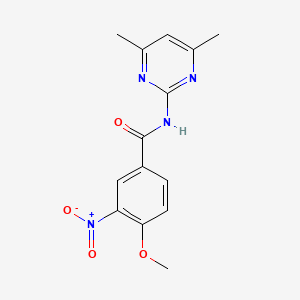
![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)